Physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include applications in neurodegenerative disorders, and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance.
Chemical Identity and Physical Properties
A clear definition of the chemical identity and a summary of the physical properties are fundamental for the handling, formulation, and development of any chemical entity.
Chemical Structure and Identifiers
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IUPAC Name: ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Molecular Formula: C₁₂H₁₅NO₃
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Molecular Weight: 221.25 g/mol
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CAS Number: 134388-85-5
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Canonical SMILES: C1C(NCC2=C1C=C(C=C2)O)C(=O)OCC
Physicochemical Data
| Property | Value | Source/Comment |
| Melting Point | Not available | Experimental determination is required. The hydrochloride salt of a related compound is a white to yellow solid. |
| Boiling Point | Not available | Experimental determination is required. |
| pKa | Not available | Predicted values for related tetrahydroisoquinolines suggest a basic pKa for the secondary amine. Experimental determination is necessary. |
| LogP | Not available | The octanol-water partition coefficient is a critical parameter for drug development. Experimental determination is recommended. |
| Solubility | Very soluble in water (for a related hydrochloride salt) | The solubility of the free base in various solvents needs to be experimentally determined. It is expected to be soluble in organic solvents. |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of a compound's properties.
Synthesis Protocol: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
General Procedure for the Synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate:
A potential synthetic route for the target molecule would involve the reaction of tyramine (4-(2-aminoethyl)phenol) with ethyl glyoxylate in the presence of an acid catalyst.
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Reactants:
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Tyramine hydrochloride
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Ethyl glyoxylate (or a suitable precursor)
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Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
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Solvent (e.g., water, ethanol, or a biphasic system)
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Reaction Steps:
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Dissolve tyramine hydrochloride in the chosen solvent.
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Add ethyl glyoxylate to the solution.
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Introduce the acid catalyst and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the crude product using column chromatography.
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Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
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Below is a DOT script for a diagram illustrating the general workflow of a Pictet-Spengler synthesis.
Caption: General workflow for the Pictet-Spengler synthesis of the target compound.
Determination of Physicochemical Properties: Experimental Methodologies
Standard laboratory procedures should be employed to determine the key physicochemical properties of the synthesized compound.
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Melting Point: Determined using a calibrated melting point apparatus.
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Solubility: Assessed by the shake-flask method in various solvents (e.g., water, ethanol, DMSO, octanol) at a controlled temperature.
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LogP (Octanol-Water Partition Coefficient): Can be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.
The following diagram outlines the logical flow for determining the solubility and LogP of a compound.
Caption: Workflow for the experimental determination of solubility and LogP.
Biological Activity and Potential Applications
While specific biological data for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is limited, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.
Known Activities of Tetrahydroisoquinolines
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PPARγ Agonism: Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, showing potential as treatments for diabetes.
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Anticancer Properties: The THIQ scaffold is present in several antitumor antibiotics.
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Neuroprotective Effects: Many THIQ derivatives have been investigated for their neuroprotective properties.
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Antimicrobial Activity: Various substituted tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties.
Potential Signaling Pathway Involvement
Given the activity of related compounds as PPARγ agonists, it is plausible that Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate could interact with this signaling pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
The diagram below illustrates a simplified representation of a potential signaling pathway involving PPARγ.
Caption: Potential involvement in the PPARγ signaling pathway.
Safety and Handling
According to the available Safety Data Sheet (SDS), Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate should be handled with care in a laboratory setting.
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Precautions: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
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Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam in case of fire.
Conclusion
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a molecule of interest within the medicinally significant class of tetrahydroisoquinolines. While there is a notable lack of comprehensive, experimentally determined physicochemical data, its structural similarity to other biologically active THIQs suggests potential for further investigation, particularly in the areas of metabolic disorders and oncology. This guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and providing a framework for future experimental work on this promising compound. The synthesis via the Pictet-Spengler reaction and subsequent detailed characterization of its physicochemical and biological properties are critical next steps in unlocking its full potential.
